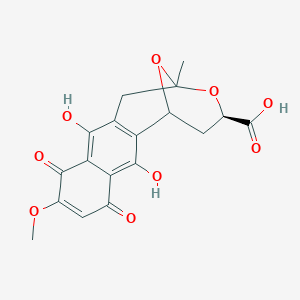
Isomarticin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isomarticin is a natural compound that belongs to the class of sesquiterpenoids. It is a secondary metabolite that is produced by various plants and microorganisms. Isomarticin has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of isomarticin.
Aplicaciones Científicas De Investigación
Activation in Plant Pathogens
Isomarticin is identified as a naphthazarin toxin produced by Fusarium solani, a pathogen affecting citrus, peas, and tomatoes. It can be reductively activated by dithiols such as dihydrolipoic acid (reduced thioctic acid) or dithiothreitol. This activation leads to the production of superoxide, hydrogen peroxide, and a strong oxidant similar to the OH-radical-type oxidant. Such activation and resulting oxidative stress are key in understanding the pathogenic effects of Fusarium solani on various plants (Heiser et al., 1998).
Immunoassay Development
An immunoassay was developed for detecting naphthazarin toxins, including isomarticin, produced by Fusarium solani. This assay had a detection limit of 2 ng/ml for isomarticin, enabling specific detection of these toxins in affected plants. This tool is crucial for rapid and accurate identification of naphthazarin toxins in agricultural contexts (Phelps et al., 1990).
Role in Citrus Blight
Isomarticin, produced by Fusarium solani, has been linked to citrus blight. Higher concentrations of naphthazarin toxins, including isomarticin, were detected in citrus trees with blight symptoms compared to symptomless trees. Exposure to isomarticin in hydroponic culture led to growth inhibition and zinc accumulation in citrus seedlings, indicating a possible role of isomarticin in citrus blight symptoms (V. Rensburg et al., 2001).
Cytological Effects on Citrus Seedlings
Isomarticin, when applied to rough lemon (Citrus jambhiri) seedlings, caused significant cytological effects. These include cell necrosis, plasmolysis, collapse of phloem, and disruptions in cellular organization, particularly in chloroplast and tonoplast membranes. This study highlights the impact of isomarticin at a cellular level, affecting organellar membranes, and contributing to the understanding of its phytotoxic effects (Achor et al., 1993).
Propiedades
Número CAS |
19196-46-4 |
|---|---|
Nombre del producto |
Isomarticin |
Fórmula molecular |
C18H16O9 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
(15R)-3,10-dihydroxy-7-methoxy-13-methyl-5,8-dioxo-14,17-dioxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),3,6,9-tetraene-15-carboxylic acid |
InChI |
InChI=1S/C18H16O9/c1-18-5-6-11(8(26-18)4-10(27-18)17(23)24)16(22)12-7(19)3-9(25-2)15(21)13(12)14(6)20/h3,8,10,20,22H,4-5H2,1-2H3,(H,23,24)/t8?,10-,18?/m1/s1 |
Clave InChI |
HNMWDXUKPJZOQD-XPBDJYBLSA-N |
SMILES isomérico |
CC12CC3=C(C(O1)C[C@@H](O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
SMILES |
CC12CC3=C(C(O1)CC(O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
SMILES canónico |
CC12CC3=C(C(O1)CC(O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
Sinónimos |
Isomarticin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




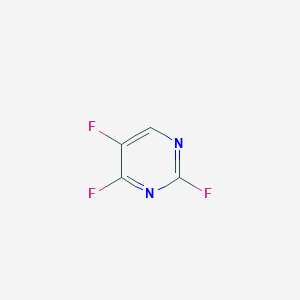
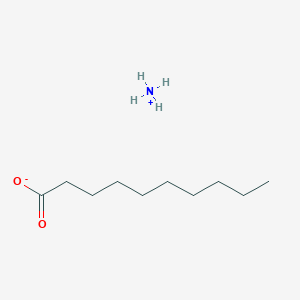
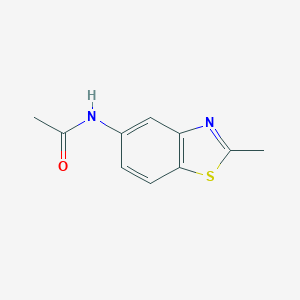


![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
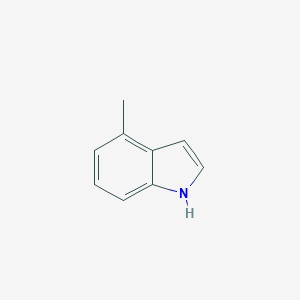
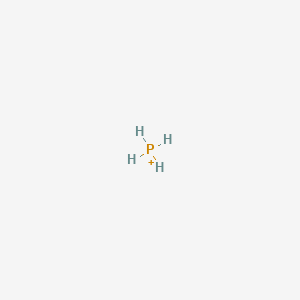
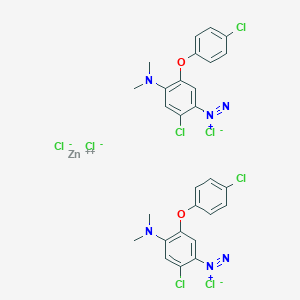
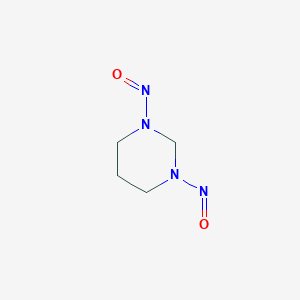
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
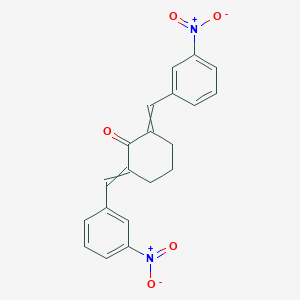
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)